2-Amino-5-methyl-4-(trifluoromethyl)phenol
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Overview
Description
“2-Amino-5-methyl-4-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 1864195-18-5 . It has a molecular weight of 191.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8F3NO/c1-4-2-7(13)6(12)3-5(4)8(9,10)11/h2-3,13H,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis of Biologically Active Compounds : Research by Sumrra et al. (2018) focused on synthesizing Schiff base compounds, including 2-Amino-5-methyl-4-(trifluoromethyl)phenol, to enhance biological properties like antioxidant, enzyme inhibition, and antibacterial/antifungal activities. This research indicates the potential of this compound in developing biologically active substances.
Allosteric Modifiers of Hemoglobin : The work by Randad et al. (1991) explored the synthesis of compounds, including derivatives of this compound, to affect the oxygen affinity of human hemoglobin. Such research could have significant implications in medical fields like ischemia, stroke, and tumor radiotherapy.
Applications in Nanofiltration Membranes : Liu et al. (2012) researched using derivatives of this compound to create novel nanofiltration membranes for dye treatment Liu et al. (2012). This indicates its application in environmental technology, particularly in water purification and treatment.
Sensor Development for Metal Ions : Zhou et al. (2010) developed a fluorescent sensor based on this compound for detecting zinc ions Zhou et al. (2010). This research highlights its use in developing sensitive detection methods for metal ions, which can have applications in environmental monitoring and analytical chemistry.
Role in Oxidation Reactions : Barry et al. (1989) investigated the role of this compound in the biosynthesis of the potent antineoplastic agent actinomycin Barry et al. (1989). Understanding these mechanisms can contribute to advancements in pharmaceutical synthesis.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that the compound binds with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known that indole derivatives, which are structurally similar to this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the compound should be stored at room temperature .
properties
IUPAC Name |
2-amino-5-methyl-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-4-2-7(13)6(12)3-5(4)8(9,10)11/h2-3,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEQNOAKJLOSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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